Methyl linolelaidate

Description

Methyl linolelaidate has been reported in Leonurus japonicus and Ageratum conyzoides with data available.

Structure

3D Structure

Properties

IUPAC Name |

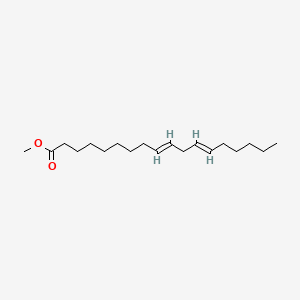

methyl (9E,12E)-octadeca-9,12-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTJVINHCBCLGX-ZDVGBALWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880893 |

Source

|

| Record name | (9E,12E)-9,12-Octadecadienoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-97-4, 2462-85-3, 11068-03-4, 68605-14-1 |

Source

|

| Record name | Methyl linolelaidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl octadeca-9,12-dienoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl linolelaidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl linoleate hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011068034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, safflower-oil, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (9E,12E)-9,12-Octadecadienoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, safflower-oil, Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (9E,12E)-octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL LINOLELAIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRB7ACQ5NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl linolelaidate chemical properties and structure

This technical guide provides a comprehensive analysis of Methyl Linolelaidate , focusing on its structural chemistry, physicochemical properties, and critical role as an analytical standard in lipidomics and trans-fatty acid (TFA) research.[1]

Chemical Identity, Structural Properties, and Analytical Protocols

Executive Summary

Methyl linolelaidate (Methyl 9E,12E-octadecadienoate) is the methyl ester of linoleelaidic acid, the trans,trans geometric isomer of linoleic acid.[1] Unlike its naturally abundant cis,cis counterpart (methyl linoleate), methyl linolelaidate is thermodynamically more stable and possesses a linear molecular geometry.[1] It serves as a primary reference standard in Gas Chromatography (GC) for the quantification of industrial trans-fats and is a key model compound in membrane biophysics for studying the rigidifying effects of trans-lipids on cellular bilayers.

Chemical Identity & Stereochemistry[1]

Nomenclature and Identification

-

Common Name: Methyl linolelaidate; Methyl linoelaidate[1][3]

-

Molecular Weight: 294.47 g/mol [4]

-

SMILES: CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC

Structural Conformation

The defining feature of methyl linolelaidate is the stereochemistry at carbons 9 and 12. Both double bonds exist in the E (trans) configuration.

-

Cis-Isomer (Linoleate): The Z,Z geometry creates a "kink" or U-bend in the hydrocarbon chain, preventing tight packing.[1]

-

Trans-Isomer (Linolelaidate): The E,E geometry straightens the carbon chain, making it structurally similar to saturated fatty acids (like stearic acid).[1] This linearity allows for higher Van der Waals forces between molecules, significantly altering its physical state and biological behavior.[1]

Figure 1: Structural comparison between the bent cis-isomer and the linear trans-isomer, highlighting the impact on molecular packing.[1]

Physicochemical Properties[1][3][4][5][7]

The trans-configuration confers greater thermal stability and a higher melting point compared to the cis-isomer due to efficient molecular stacking.

| Property | Value / Characteristic | Context |

| Physical State | Liquid (at ambient temp) | Viscosity is higher than methyl linoleate.[1] |

| Melting Point | -25°C to -30°C (approx.)[1][3] | Significantly higher than methyl linoleate (-35°C) due to linear packing.[1] |

| Boiling Point | ~152°C @ 2 mmHg | High boiling point requires vacuum distillation for purification.[1] |

| Density | 0.888 g/mL (at 25°C) | Typical for long-chain fatty acid esters.[1] |

| Refractive Index | Useful for purity checks.[1] | |

| Solubility | Hexane, Toluene, Ethanol | Insoluble in water.[1] |

| Oxidative Stability | Moderate | More stable than cis-linoleate due to steric protection of the allylic carbons, but still susceptible to autoxidation.[1] |

Analytical Characterization (Expertise & Protocols)

Accurate identification of methyl linolelaidate requires distinguishing it from the co-eluting cis isomers.

Gas Chromatography (GC-FID/MS)

The elution order of fatty acid methyl esters (FAMEs) is heavily dependent on the stationary phase polarity.

-

Non-Polar Columns (e.g., DB-1, DB-5): Separation is based primarily on boiling point.[1] Methyl linolelaidate and methyl linoleate often co-elute or separate poorly.[1]

-

High-Polarity Columns (Recommended): Columns utilizing biscyanopropyl polysiloxane phases (e.g., SP-2560, CP-Sil 88) are required.[1][7]

-

Mechanism: The cyano groups interact with the

-electrons of the double bonds. Cis double bonds are more sterically exposed and interact more strongly than trans bonds.[1] -

Elution Order (SP-2560):

-

Infrared Spectroscopy (FT-IR)

IR spectroscopy provides the most definitive confirmation of the trans geometry without chromatographic separation.

-

Diagnostic Peak: A strong absorption band at 966–968 cm⁻¹ corresponds to the C-H out-of-plane deformation (

) of the trans double bond. -

Absence: This peak is virtually absent in pure cis isomers (methyl linoleate).[1]

Figure 2: Decision matrix for GC analysis, emphasizing the necessity of high-polarity columns for trans-isomer resolution.

Synthesis & Production

For research purposes, methyl linolelaidate is often synthesized via the Iodine-Catalyzed Isomerization of methyl linoleate.[1] This reaction exploits the reversible addition of iodine radicals to double bonds, allowing rotation to the thermodynamically favored trans state.

Experimental Protocol: Iodine Isomerization

-

Reagents: Methyl linoleate (>99% purity), Iodine crystals (I₂), n-Hexane.[1]

-

Procedure:

-

Dissolve methyl linoleate in n-hexane (10% w/v).

-

Add 1-2% (w/w) iodine crystals.[1]

-

Irradiate with visible light (or reflux gently) for 30–60 minutes.[1] The iodine radical (

) attacks the double bond, breaking the -

The molecule rotates to the lower-energy trans conformation to minimize steric repulsion between alkyl chains.

-

The radical eliminates, reforming the double bond in the E configuration.

-

-

Purification: Wash with sodium thiosulfate (to remove iodine), dry over MgSO₄, and purify via Urea Complexation or Ag-Ion Chromatography to remove unreacted cis-isomers.[1]

Biological Implications

Methyl linolelaidate is not just a chemical standard; it is a bioactive model for the adverse effects of industrial trans-fats.[1]

-

Membrane Fluidity: Due to its linear structure, methyl linolelaidate (and its free acid form) intercalates into the phospholipid bilayer similarly to saturated fats.[1] This increases the phase transition temperature (

) of the membrane, reducing fluidity. -

Metabolic Interference: It competes with essential fatty acids (cis-linoleic acid) for enzymes like

-desaturase, potentially inhibiting the synthesis of arachidonic acid and downstream eicosanoids.[1]

Figure 3: Mechanism of action for trans-fatty acid induced membrane rigidification.[1]

References

-

CymitQuimica. (n.d.).[1] Methyl linolelaidate - CAS 2566-97-4.[1][2][4] Retrieved from

-

Sigma-Aldrich. (n.d.).[1] Methyl linolelaidate ≥99% (GC). Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 5362793, Methyl linolelaidate. Retrieved from [1]

-

Restek Corporation. (n.d.).[1] FAMEs Analysis on Rt-2560 (GC_FF00889). Retrieved from [1]

-

Christie, W. W. (n.d.).[1] Gas Chromatography and Lipids: A Practical Guide. The Oily Press. (General reference for FAME elution order on polar columns).

Sources

- 1. CAS 2566-97-4: Methyl linolelaidate | CymitQuimica [cymitquimica.com]

- 2. Methyl linolelaidate | C19H34O2 | CID 5362793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Methyl linolelaidate = 99 GC, liquid 2566-97-4 [sigmaaldrich.com]

- 5. Methyl linoleate | CAS#:112-63-0 | Chemsrc [chemsrc.com]

- 6. METHYL LINOLEATE(112-63-0) IR Spectrum [chemicalbook.com]

- 7. Comparison of separations of fatty acids from fish products using a 30-m Supelcowax-10 and a 100-m SP-2560 column - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Methyl Linolelaidate – Physicochemical Profiling and Analytical Applications

[1][2]

Executive Summary

Methyl linolelaidate (Methyl trans,trans-9,12-octadecadienoate) is the methyl ester of linoleelaidic acid, representing the geometric trans isomer of the essential fatty acid, linoleic acid.[1][2][3] As a primary analytical standard in lipidomics and food safety, it serves as the critical reference point for quantifying trans-fatty acids (TFAs) in complex matrices.[2] This guide provides a definitive technical profile of methyl linolelaidate, synthesizing its physicochemical constants, unique spectral signatures, and validated protocols for gas chromatographic separation.[2]

Chemical Identity & Structural Architecture[2][4][5][6]

Unlike its naturally abundant cis,cis isomer (Methyl Linoleate), Methyl linolelaidate adopts a linear spatial configuration due to the trans (E) orientation at both the

| Attribute | Technical Detail |

| IUPAC Name | Methyl (9E,12E)-octadeca-9,12-dienoate |

| Common Synonyms | Methyl linolelaidate; Linoelaidic acid methyl ester; trans,trans-Methyl linoleate |

| CAS Registry Number | 2566-97-4 |

| Molecular Formula | C |

| SMILES | CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC |

| InChI Key | WTTJVINHCBCLGX-ZDVGBALWSA-N |

Physicochemical Properties[1][2][7][8][9]

The thermodynamic and physical constants of methyl linolelaidate reflect its higher structural order compared to methyl linoleate.[2] Researchers must note that while commercial standards are often supplied as liquids, the melting point is elevated relative to the cis isomer due to more efficient crystal lattice packing.[1][2]

Table 1: Core Physical Constants[1][2]

| Property | Value | Context/Notes |

| Molecular Weight | 294.47 g/mol | Monoisotopic mass: 294.26 Da |

| Physical State | Liquid (at 20°C) | Colorless to pale yellow oil |

| Melting Point | ~ -20°C to -10°C | Significantly higher than Methyl Linoleate (-35°C) due to trans symmetry.[2][3] |

| Boiling Point | 152°C (at 2 mmHg) | ~373°C at 760 mmHg (predicted) |

| Density | 0.888 g/mL (at 25°C) | Slightly less dense than water; floats on aqueous layers.[2] |

| Refractive Index ( | 1.458 – 1.462 | Characteristic for C18:2 methyl esters.[1][2] |

| Solubility | Organic Solvents | Soluble in hexane, heptane, ethanol, DMSO, DMF.[1][2] Insoluble in water.[1][2] |

Analytical Characterization

Precise identification of methyl linolelaidate relies on exploiting its geometric differences from the cis isomer.[1] The following spectroscopic and chromatographic behaviors are diagnostic.

Gas Chromatography (GC) Elution Logic

The separation of C18:2 isomers is highly dependent on column polarity.[1] On high-polarity cyanopropyl phases (e.g., SP-2560, CP-Sil 88), the interaction mechanism is governed by the dipole-dipole interactions with the pi-electrons of the double bonds.[2]

-

Elution Order (Polar Columns): trans,trans < cis,trans / trans,cis < cis,cis[1][2]

-

Mechanism: The "kinked" cis double bonds are more accessible and interact more strongly with the polar stationary phase, resulting in longer retention times.[1][2] Therefore, Methyl linolelaidate elutes earlier than Methyl linoleate.[1][2]

Infrared Spectroscopy (FTIR)

The most rapid confirmation of the trans geometry is via FTIR.

-

Diagnostic Band: A strong, characteristic absorption band at 966 cm

(C-H out-of-plane deformation).[2] -

Differentiation: This band is absent or very weak in the cis,cis isomer (Methyl linoleate).[1][2]

Mass Spectrometry (GC-MS)[2]

-

Base Peak: Typically m/z 67 or 81 (hydrocarbon fragments).[1][2]

-

McLafferty Rearrangement: Distinctive ion at m/z 74 (characteristic of methyl esters).[1][2]

-

Note: EI-MS spectra of cis and trans isomers are often nearly identical; retention time (GC) or IR is required for definitive isomer assignment.[1][2]

Experimental Protocols

Protocol A: Preparation of Standard Calibration Stock

-

Objective: Create a stable, accurate stock solution for GC calibration.

-

Safety: Wear nitrile gloves and safety glasses.[1][2] Work in a fume hood.

-

Vial Equilibration: Remove the Methyl linolelaidate ampoule (e.g., 100 mg neat standard) from -20°C storage and allow it to equilibrate to room temperature (20-25°C) for 30 minutes to prevent condensation.

-

Solvent Selection: Use HPLC-grade Heptane or Isooctane .[1][2] Avoid chloroform if using FID (Flame Ionization Detector) as chlorinated solvents can produce toxic byproducts in the flame, though they are acceptable for MS.[1][2]

-

Weighing: Accurately weigh 10.0 mg (±0.1 mg) of Methyl linolelaidate into a 10 mL volumetric flask.

-

Dissolution: Add ~5 mL of solvent. Sonicate for 30 seconds to ensure complete homogeneity.

-

Dilution: Dilute to volume with solvent to achieve a 1.0 mg/mL (1000 ppm) stock solution.

-

Storage: Transfer to amber glass vials with PTFE-lined caps. Purge the headspace with a gentle stream of Nitrogen (N

) or Argon before capping to prevent oxidative degradation.[1] Store at -20°C.

Protocol B: GC-FID Separation of C18:2 Isomers[1][2]

-

Objective: Resolve Methyl linolelaidate from Methyl linoleate.

-

Column: SP-2560 (100 m × 0.25 mm × 0.20 µm) or equivalent high-polarity biscyanopropyl phase.[2]

Instrument Parameters:

-

Carrier Gas: Hydrogen (40 cm/sec) or Helium (20 cm/sec).[1][2]

-

Injector: Split mode (50:1 or 100:1), 250°C.

-

Detector (FID): 260°C; Air: 400 mL/min, H

: 40 mL/min.[2] -

Oven Program:

-

Initial: 140°C, hold for 5 min.

-

Ramp: 4°C/min to 240°C.

-

Final: 240°C, hold for 15 min.

-

Expected Result: Methyl linolelaidate (trans,trans) will elute before the cis,cis isomer.[1][2]

Visualizations

Diagram 1: Structural Isomerization & Geometry

This diagram illustrates the geometric difference that drives the physical property shifts (Melting Point, Density) between the natural cis form and the trans standard.[1][2]

Caption: Geometric comparison showing the linearization of the carbon chain in Methyl Linolelaidate, resulting in higher melting points and altered chromatographic retention.

Diagram 2: Chromatographic Separation Logic (Polar Phase)

This workflow visualizes the critical separation mechanism on SP-2560 columns, essential for researchers validating trans-fat methods.[2]

Caption: Elution hierarchy on polar GC columns. The linear trans-isomer interacts less with the stationary phase, eluting before the cis-isomer.[2]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5362793: Methyl linolelaidate.[2] PubChem. Available at: [Link][1][2]

-

American Oil Chemists' Society (AOCS). Official Method Ce 1h-05: Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC.[1][2] AOCS. Available at: [Link]

-

Restek Corporation. Fatty Acid Methyl Esters (FAMEs) Analysis Guide: Column Selection and Elution Patterns. Restek. Available at: [Link]

An Investigator's Technical Guide to the Inflammatory Properties of Methyl Linolelaidate

Preamble: A Paradigm of Scientific Inquiry

In the landscape of lipid research, the bioactivity of fatty acid isomers is a subject of intense investigation and considerable debate. While certain fatty acids are lauded for their health-promoting and anti-inflammatory properties, others, particularly those with trans double bonds, are largely associated with adverse health outcomes. This guide addresses the topic of methyl linolelaidate, the methyl ester of linoelaidic acid (C18:2, n-6, trans-9, trans-12), a polyunsaturated trans fatty acid.

Contrary to a hypothesis of anti-inflammatory action, the current body of scientific evidence strongly suggests that linoelaidic acid and related trans fatty acids are, in fact, pro-inflammatory. This document, therefore, deviates from a simple confirmation of anti-inflammatory effects. Instead, it adopts the rigorous perspective of a senior application scientist: to interrogate a hypothesis, to present the weight of countervailing evidence, and to provide the detailed, validated methodologies required to definitively characterize the bioactivity of methyl linolelaidate.

This guide is structured not as a declaration of properties, but as a roadmap for investigation. It is designed for researchers, scientists, and drug development professionals who prioritize empirical evidence and robust experimental design. We will first review the existing literature that points toward a pro-inflammatory role for linoelaidic acid, primarily through the modulation of the NF-κB and MAPK signaling cascades. Subsequently, we will present a comprehensive suite of protocols to enable a thorough, in-house evaluation of methyl linolelaidate's true impact on inflammatory pathways.

Part 1: The Weight of Evidence - Linoelaidic Acid and the Pro-Inflammatory Response

Methyl linolelaidate is the methyl ester of linoelaidic acid. To understand the potential bioactivity of the ester, we must first examine the properties of its parent fatty acid. Linoelaidic acid is a trans isomer of the essential omega-6 fatty acid, linoleic acid. While the cis isomer, linoleic acid, has a complex and debated role, its metabolites can mediate inflammation[1]. Industrial processing of vegetable oils through partial hydrogenation or high-temperature heating can convert cis double bonds into the trans configuration, leading to the formation of various trans fatty acids (TFAs), including linoelaidic acid[2].

A significant body of research has associated the consumption of industrial TFAs with systemic inflammation and an increased risk of cardiovascular disease[3][4]. This pro-inflammatory phenotype is characterized by the elevated expression and secretion of key cytokines and adhesion molecules.

The Central Role of NF-κB and MAPK Signaling

Inflammatory responses at the cellular level are largely governed by intricate signaling pathways. Two of the most critical cascades are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways translate extracellular inflammatory stimuli into a coordinated cellular response, culminating in the transcription of pro-inflammatory genes.

-

The NF-κB Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or certain fatty acids, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules[5][6].

-

The MAPK Pathway: The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. These kinases are activated in a tiered cascade and play crucial roles in regulating cell proliferation, differentiation, and stress responses, including inflammation[7][8]. Activation of these pathways often cross-talks with NF-κB signaling, creating a robust and amplified inflammatory response.

Evidence for Linoelaidic Acid as a Pro-Inflammatory Mediator

Direct evidence points to linoelaidic acid as an active participant in stimulating these pro-inflammatory pathways. A comparative study in mice demonstrated that oral administration of linoelaidic acid (LEA) resulted in more severe inflammatory signaling and triglyceride accumulation compared to elaidic acid (a C18:1 trans fatty acid)[2]. The study concluded that both TFAs may stimulate liver inflammation via the NF-κB and MAPK signaling pathways, with LEA showing a more potent effect[2][9]. This suggests that the presence of a second trans double bond in linoelaidic acid may exacerbate its pro-inflammatory potential.

Furthermore, studies on endothelial cells, which form the critical interface between the bloodstream and tissues, have shown that TFAs can induce endothelial dysfunction and a pro-inflammatory state[3][10][11]. This is a key initiating event in the pathogenesis of atherosclerosis.

The following diagram illustrates the established pro-inflammatory signaling cascade initiated by inflammatory stimuli, which evidence suggests is activated by linoelaidic acid.

Caption: Multi-tiered workflow for assessing methyl linolelaidate's inflammatory effects.

Detailed Experimental Protocols

Protocol 2.2.1: Cell Culture and Treatment

This foundational protocol outlines the maintenance of the RAW 264.7 cell line and the experimental treatment conditions.

-

Cell Maintenance: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: Seed cells into appropriate culture plates (e.g., 96-well for viability, 24-well for ELISA/NO, 6-well for Western Blot) at a density that will result in 80-90% confluency at the time of treatment. Allow cells to adhere overnight.

-

Preparation of Test Compound: Prepare a stock solution of methyl linolelaidate in ethanol or DMSO. Further dilute in culture medium to achieve final working concentrations. Ensure the final solvent concentration in the culture medium is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment Groups:

-

Vehicle Control: Cells treated with culture medium containing the same final concentration of the solvent used for the test compound.

-

LPS Control: Cells treated with LPS (1 µg/mL) to induce a maximal inflammatory response.[12]

-

Test Compound Only: Cells treated with various concentrations of methyl linolelaidate to assess its baseline effect.

-

Co-treatment Group: Cells pre-treated with methyl linolelaidate for 1-2 hours, followed by stimulation with LPS (1 µg/mL). This group is critical for assessing potential anti-inflammatory (inhibitory) effects.

-

-

Incubation: Incubate cells with the respective treatments for a predetermined time course. For cytokine analysis, 24 hours is a standard endpoint. For signaling pathway analysis (Western Blot), shorter time points (e.g., 15, 30, 60 minutes) are required to capture the transient phosphorylation of key proteins.[6]

-

Sample Collection: Following incubation, collect the cell culture supernatant for cytokine and nitric oxide analysis and store at -80°C. Lyse the remaining cells in the plate with appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) for Western Blot analysis.

Protocol 2.2.2: Cytokine Quantification by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific protein concentrations, such as cytokines, in the culture supernatant.[13][14]

-

Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or anti-mouse IL-6) diluted in coating buffer. Incubate overnight at 4°C.[15]

-

Washing & Blocking: Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate again. Add 100 µL of standards (recombinant cytokine in a serial dilution) and collected culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[15]

-

Detection Antibody: Wash the plate. Add the biotinylated detection antibody specific for the cytokine of interest. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP (Horseradish Peroxidase) conjugate and incubate for 30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate thoroughly. Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate until a color change is apparent.

-

Reaction Stoppage & Reading: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the recombinant cytokine standards. Use this curve to calculate the concentration of the cytokine in the unknown samples.

Protocol 2.2.3: Western Blot for NF-κB and MAPK Pathway Activation

Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates, making it ideal for assessing the phosphorylation status of signaling proteins.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-p65, total p65, phospho-p38, total p38) overnight at 4°C with gentle agitation. Use antibodies validated for Western Blotting.

-

Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the intensity of phosphorylated proteins to their respective total protein levels to determine the extent of pathway activation.

Part 3: Data Interpretation and Expected Outcomes

The data generated from these experiments will provide a clear, evidence-based profile of methyl linolelaidate's inflammatory activity.

Data Presentation

All quantitative data should be summarized in tables for clear comparison and statistical analysis. Data should be presented as mean ± standard error of the mean (SEM) from at least three independent experiments.

Table 1: Effect of Methyl Linolelaidate on Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment Group | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |

| Vehicle Control | Baseline | Baseline |

| LPS (1 µg/mL) | High (+++) | High (+++) |

| Methyl Linolelaidate (X µM) | Expected: Baseline | Expected: Baseline |

| LPS + Methyl Linolelaidate (X µM) | Hypothesis A: > LPS alone | Hypothesis A: > LPS alone |

| Hypothesis B: < LPS alone | Hypothesis B: < LPS alone |

Hypothesis A (Pro-inflammatory): Methyl linolelaidate will enhance or add to the LPS-induced cytokine production. Hypothesis B (Anti-inflammatory): Methyl linolelaidate will significantly reduce LPS-induced cytokine production.

Table 2: Summary of Western Blot Densitometry Analysis

| Treatment Group (30 min) | p-p65 / Total p65 (Fold Change) | p-p38 / Total p38 (Fold Change) |

| Vehicle Control | 1.0 | 1.0 |

| LPS (1 µg/mL) | ↑↑↑ | ↑↑↑ |

| Methyl Linolelaidate (X µM) | Expected: ~1.0 or ↑ | Expected: ~1.0 or ↑ |

| LPS + Methyl Linolelaidate (X µM) | Hypothesis A: > LPS alone | Hypothesis A: > LPS alone |

| Hypothesis B: < LPS alone | Hypothesis B: < LPS alone |

Concluding Remarks

The methodologies outlined in this guide provide a self-validating system to rigorously test the inflammatory properties of methyl linolelaidate. Based on the preponderance of existing literature concerning linoelaidic acid and industrial trans fatty acids, the most probable outcome is the confirmation of a pro-inflammatory effect (Hypothesis A). This would manifest as an increase in cytokine production and enhanced phosphorylation of key proteins in the NF-κB and MAPK pathways, either alone or in synergy with LPS.

However, the scientific process demands objectivity. Should the data robustly and reproducibly demonstrate a significant inhibition of the LPS-induced inflammatory response (Hypothesis B), it would represent a paradigm shift in our understanding of this specific fatty acid ester. Such a finding would warrant further, more intensive investigation into its unique mechanism of action.

This guide empowers the researcher to move beyond speculation and generate the definitive data required to classify the bioactivity of methyl linolelaidate, thereby contributing to the broader, critical understanding of how dietary lipids modulate health and disease.

References

A complete list of all sources cited within this guide is provided below.

-

Hennig, B., et al. (2006). Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling. The Journal of Nutritional Biochemistry. Available at: [Link]

-

Ge, H., et al. (2023). Linoelaidic acid gavage has more severe consequences on triglycerides accumulation, inflammation and intestinal microbiota in mice than elaidic acid. Food and Chemical Toxicology. Available at: [Link]

-

Kim, E. K., & Choi, E. J. (2010). Pathological roles of MAPK signaling pathways in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Available at: [Link]

-

Wang, Y., et al. (2023). Linoelaidic acid gavage has more severe consequences on triglycerides accumulation, inflammation and intestinal microbiota in mice than elaidic acid. Food and Chemical Toxicology. Available at: [Link]

-

University of Eastern Finland. (2019). Effects of linoleic acid on inflammatory response depend on genes. ScienceDaily. Available at: [Link]

-

Wallace, T. C., & Bailey, R. L. (2020). Conjugated Linoleic Acids Have Anti-Inflammatory Effects in Cultured Endothelial Cells. Nutrients. Available at: [Link]

-

Yamamoto, M., et al. (2024). The composition of linoleic acid and conjugated linoleic acid has potent synergistic effects on the growth and death of RAW264.7 macrophages: The role in anti-inflammatory effects. International Immunopharmacology. Available at: [Link]

-

Wang, N., et al. (2024). Research progress on the pharmacological effects of Poria cocos: a narrative update. Annals of Translational Medicine. Available at: [Link]

-

Vangaveti, V., et al. (2010). An update on the role of fatty acids in the diagnosis, pathogenesis and treatment of obesity. Journal of Clinical Medicine. Available at: [Link]

-

Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]

-

Mozaffarian, D., et al. (2006). Trans fatty acids and systemic inflammation. The New England Journal of Medicine. Available at: [Link]

-

Aryaeian, N., et al. (2022). The effects of conjugated linoleic acid supplementation on inflammatory cytokines and adipokines in adults: A GRADE-assessed systematic review and dose–response meta-analysis. Frontiers in Immunology. Available at: [Link]

-

Unfried, C., et al. (2024). Differential methylation of linoleic acid pathway genes is associated with PTSD symptoms – a longitudinal study with Burundian soldiers returning from a war zone. Translational Psychiatry. Available at: [Link]

-

Aryaeian, N., et al. (2022). The effects of conjugated linoleic acid supplementation on inflammatory cytokines and adipokines in adults: A GRADE-assessed systematic review and dose–response meta-analysis. Frontiers in Immunology. Available at: [Link]

-

Li, Y., et al. (2025). Using Volatile Oxidation Products to Predict the Inflammatory Capacity of Oxidized Methyl Linoleate. Foods. Available at: [Link]

-

Toborek, M., & Hennig, B. (2011). Trans Fatty Acids Induce Vascular Inflammation and Reduce Vascular Nitric Oxide Production in Endothelial Cells. PLoS ONE. Available at: [Link]

-

Lowell, C. A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine. Available at: [Link]

-

Oeckinghaus, A., & Ghosh, S. (2009). The NF-kappaB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

-

Lee, J. Y., et al. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine. Available at: [Link]

-

Mozaffarian, D., et al. (2005). Consumption of trans fatty acids is related to plasma biomarkers of inflammation and endothelial dysfunction. The Journal of Nutrition. Available at: [Link]

-

Ringseis, R., et al. (2015). Conjugated linoleic acid induces an atheroprotective macrophage MΦ2 phenotype and limits foam cell formation. Atherosclerosis. Available at: [Link]

-

Yore, M. M., et al. (2014). Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects. Cell. Available at: [Link]

-

Chen, Y., et al. (2018). Effect of DNA methylation on gene transcription is associated with the distribution of methylation sites across the genome in osteoarthritis. Oncotarget. Available at: [Link]

-

Hennig, B., et al. (2007). Trans-fatty acids induce pro-inflammatory responses and endothelial cell dysfunction. British Journal of Nutrition. Available at: [Link]

-

Kuda, O., et al. (2019). Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals. Journal of Biological Chemistry. Available at: [Link]

-

de Jager, W., & Rijkers, G. T. (2011). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology. Available at: [Link]

-

Leclerc, D., et al. (2018). Mild Methylenetetrahydrofolate Reductase Deficiency Alters Inflammatory and Lipid Pathways in Liver. Molecular Nutrition & Food Research. Available at: [Link]

-

Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Biomatik. Available at: [Link]

-

Dennis, E. A., et al. (2023). Bioactive lipid signaling and lipidomics in macrophage polarization: Impact on inflammation and immune regulation. Journal of Lipid Research. Available at: [Link]

-

Barroso, M., et al. (2019). Methionine Restriction Differentially Modulates Expression of Genes in the Base Excision Repair Pathway in Rat Brain and Liver. Nutrients. Available at: [Link]

-

Al-Azzawie, H. F., & Alhamdani, M. S. S. (2006). Hypoglycemic and antioxidant effect of oleuropein in alloxan-diabetic rabbits. Life Sciences. Available at: [Link]

-

Pauls, S. D., et al. (2018). Anti-inflammatory effects of α-linolenic acid in M1-like macrophages are associated with enhanced production of oxylipins from α-linolenic and linoleic acid. The Journal of Nutritional Biochemistry. Available at: [Link]

-

Wikipedia. (n.d.). Glucocorticoid. Wikipedia. Available at: [Link]

-

Al-Saeed, F. A., et al. (2023). Anti-Inflammatory, Anti-Oxidant, GC-MS Profiling and Molecular Docking Analyses of Non-Polar Extracts from Five Salsola Species. Molecules. Available at: [Link]

-

Lee, S. H., et al. (2017). LPS-induced inflammatory response in HD11 cells. Bio-protocol. Available at: [Link]

-

Stachowska, E., et al. (2015). Trans Fatty Acids and Atherosclerosis-effects on Inflammation and Endothelial Function. Journal of Clinical & Experimental Cardiology. Available at: [Link]

-

Parra-Saldaña, F. J., et al. (2024). Genome-Wide Impact of Folic Acid on DNA Methylation and Gene Expression in Lupus Adipocytes: An In Vitro Study on Obesity. International Journal of Molecular Sciences. Available at: [Link]

-

Calder, P. C. (2012). The role of fatty acids in the modulation of the inflammatory response. Current Opinion in Clinical Nutrition and Metabolic Care. Available at: [Link]

-

Chem-Impex. (n.d.). Methyl linolenate. Chem-Impex. Available at: [Link]

-

Huang, T. T., et al. (2023). Impact of Lipid Metabolism on Macrophage Polarization: Implications for Inflammation and Tumor Immunity. International Journal of Molecular Sciences. Available at: [Link]

-

Hernández-Díaz, G., et al. (2022). Sex-Dependent Differential Expression of Lipidic Mediators Associated with Inflammation Resolution in Patients with Pulmonary Tuberculosis. International Journal of Molecular Sciences. Available at: [Link]

-

Oláh, Z., et al. (2022). Linoleic Acid Induced Changes in SZ95 Sebocytes—Comparison with Palmitic Acid and Arachidonic Acid. International Journal of Molecular Sciences. Available at: [Link]

-

Bio-Rad. (n.d.). Macrophage Polarization. Bio-Rad. Available at: [Link]

-

Lee, C. H. (2012). Mechanisms and consequences of inflammation. The Journal of allergy and clinical immunology. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Trans fatty acids - effects on systemic inflammation and endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Consumption of trans fatty acids is related to plasma biomarkers of inflammation and endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucocorticoid - Wikipedia [en.wikipedia.org]

- 6. Impact of Lipid Metabolism on Macrophage Polarization: Implications for Inflammation and Tumor Immunity [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. longdom.org [longdom.org]

- 9. Linoelaidic acid gavage has more severe consequences on triglycerides accumulation, inflammation and intestinal microbiota in mice than elaidic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trans Fatty Acids Induce Vascular Inflammation and Reduce Vascular Nitric Oxide Production in Endothelial Cells | PLOS One [journals.plos.org]

- 11. Trans-fatty acids induce pro-inflammatory responses and endothelial cell dysfunction | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 12. Methionine Restriction Differentially Modulates Expression of Genes in the Base Excision Repair Pathway in Rat Brain and Liver [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The effects of conjugated linoleic acid supplementation on inflammatory cytokines and adipokines in adults: A GRADE-assessed systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antimicrobial Effects of Methyl Linolelaidate

Foreword: Navigating the Nuances of Fatty Acid Methyl Esters in Antimicrobial Research

To our fellow researchers, scientists, and drug development professionals, this guide delves into the antimicrobial potential of methyl linolelaidate, a trans-isomer of a common fatty acid methyl ester. The exploration of fatty acids and their derivatives as antimicrobial agents is a field of resurgent interest, driven by the pressing need for novel strategies to combat multidrug-resistant pathogens. While the antimicrobial activities of fatty acid methyl ester (FAME) mixtures from natural sources are widely reported, the specific contributions and mechanisms of individual isomers, such as methyl linolelaidate, are less clearly defined in the current body of scientific literature.

This document is structured to provide a comprehensive technical overview, synthesizing established principles of lipid antimicrobial action with detailed, actionable experimental protocols. We will navigate the existing research landscape, which often focuses on the more abundant cis-isomer, methyl linoleate, and carefully extrapolate to inform our understanding of the trans-isomer. Our approach is grounded in scientific integrity, explaining not just the "how" but the "why" behind experimental designs, ensuring that the methodologies presented are robust and self-validating.

This guide is intended to be a living document, reflecting the current state of knowledge and providing a solid foundation for future research into the specific antimicrobial profile of methyl linolelaidate.

Introduction to Methyl Linolelaidate: Chemical and Physical Properties

Methyl linolelaidate is the methyl ester of linolelaidic acid, the trans,trans isomer of linoleic acid. It is an unsaturated fatty acid methyl ester with the molecular formula C19H34O2 and a molecular weight of 294.47 g/mol .[1]

Chemical Structure:

Caption: Chemical structure of methyl (9E,12E)-octadeca-9,12-dienoate.

Its physical state at room temperature is a colorless to pale yellow liquid with a characteristic fatty odor.[2] Due to its long hydrocarbon chain, it is hydrophobic, with limited solubility in water but soluble in organic solvents.[2] The stability of methyl linolelaidate can be compromised by exposure to heat and light, which can induce oxidation or isomerization.[2]

Synthesis: Methyl linolelaidate can be synthesized from linoleic acid via esterification.

Antimicrobial Spectrum and Potency

While specific minimum inhibitory concentration (MIC) data for methyl linolelaidate against a wide range of microbial pathogens is not extensively documented, the antimicrobial properties of fatty acid methyl esters (FAMEs) from various natural sources have been reported. These mixtures often contain significant amounts of methyl linoleate, the cis-isomer of methyl linolelaidate.

Studies on FAME extracts from sources like Lepidium sativum seed oil have demonstrated broad-spectrum antimicrobial action against both Gram-positive and Gram-negative bacteria, as well as fungi.[3] For instance, the MIC of this oil against several pathogens was found to be 47.5 mg/ml, with a minimum bactericidal concentration (MBC) of 100 mg/ml.[3] Another study on FAMEs from the mangrove plant Excoecaria agallocha reported MIC values of 0.125 mg/ml against Bacillus subtilis and Staphylococcus aureus.[4]

It is important to note that the antimicrobial activity of FAMEs is influenced by factors such as chain length and the degree of unsaturation.[5] While direct comparative studies are scarce, research on the free fatty acid isomers, oleic (cis) and elaidic (trans) acids, has shown differential biological effects, suggesting that the stereochemistry of the double bonds in methyl linolelaidate likely influences its antimicrobial potency compared to methyl linoleate.[6]

Mechanisms of Antimicrobial Action

The primary mechanism by which fatty acids and their esters exert their antimicrobial effects is through the disruption of the microbial cell membrane.[7] This can lead to a cascade of downstream events culminating in cell death.

Disruption of the Cell Membrane

The amphipathic nature of methyl linolelaidate allows it to intercalate into the phospholipid bilayer of the microbial cell membrane. This insertion disrupts the membrane's structural integrity and fluidity, leading to increased permeability.[8] The consequences of this membrane disruption include:

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions, metabolites, and even small proteins from the cytoplasm.

-

Dissipation of the Proton Motive Force: The influx of ions can disrupt the electrochemical gradients across the membrane, dissipating the proton motive force that is crucial for ATP synthesis and active transport.

-

Inhibition of Cellular Processes: The disruption of the membrane and its associated enzymes can inhibit vital cellular processes such as respiration and nutrient uptake.

Caption: Proposed mechanism of action for methyl linolelaidate.

Inhibition of Biofilm Formation

Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antimicrobial agents. Some fatty acid methyl esters have been shown to inhibit biofilm formation at sub-inhibitory concentrations. The precise mechanism is likely multifactorial and may involve:

-

Interference with Quorum Sensing: Disruption of cell-to-cell communication pathways that regulate biofilm formation.

-

Alteration of Cell Surface Hydrophobicity: Making it more difficult for bacteria to adhere to surfaces and to each other.

-

Downregulation of Genes Involved in Biofilm Matrix Production.

Experimental Protocols for Evaluating Antimicrobial Activity

The following protocols are provided as a guide for researchers investigating the antimicrobial properties of methyl linolelaidate. The rationale behind key steps is explained to facilitate adaptation and troubleshooting.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and quantitative technique for determining MIC.

Principle: A serial dilution of methyl linolelaidate is prepared in a 96-well microtiter plate, and a standardized inoculum of the test microorganism is added to each well. The plate is incubated, and the lowest concentration that inhibits visible growth is recorded as the MIC.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of methyl linolelaidate in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration at least 100-fold higher than the highest concentration to be tested. The choice of solvent is critical to ensure the compound remains solubilized without exhibiting antimicrobial activity itself at the final concentration used.

-

Preparation of Microtiter Plates: In a sterile 96-well plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a single row.

-

Serial Dilution: Add 200 µL of MHB containing the desired starting concentration of methyl linolelaidate to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This is crucial for the reproducibility of the assay. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Well 12 receives 100 µL of sterile MHB only.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of methyl linolelaidate at which there is no visible growth (turbidity) compared to the positive control well.

Data Presentation:

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | Data |

| Escherichia coli | Data |

| Candida albicans | Data |

Biofilm Inhibition and Eradication Assays

These assays are critical for evaluating the potential of methyl linolelaidate to prevent the formation of new biofilms or to disrupt pre-existing ones. The crystal violet staining method is a common and straightforward technique for quantifying biofilm biomass.[9]

Principle: Microorganisms are allowed to form biofilms in the wells of a microtiter plate in the presence (inhibition) or absence (eradication) of the test compound. The biofilm is then stained with crystal violet, and the amount of bound dye is quantified spectrophotometrically after solubilization.

Step-by-Step Methodology (Biofilm Inhibition):

-

Preparation of Plates: Prepare serial dilutions of methyl linolelaidate in a 96-well plate as described for the MIC assay.

-

Inoculation: Add a standardized bacterial suspension to each well.

-

Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C without shaking).

-

Washing: Gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS). This step is critical to ensure that only the adherent biofilm is quantified.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15-30 minutes.[10]

-

Washing: Wash the wells again with PBS to remove excess stain.

-

Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[11]

-

Quantification: Measure the absorbance at 590 nm using a microplate reader.[10]

Step-by-Step Methodology (Biofilm Eradication):

-

Biofilm Formation: Allow biofilms to form in a 96-well plate by incubating a bacterial suspension for 24-48 hours.

-

Washing: Remove planktonic cells by washing with PBS.

-

Treatment: Add fresh media containing serial dilutions of methyl linolelaidate to the wells with pre-formed biofilms.

-

Incubation: Incubate for a further 24 hours.

-

Staining and Quantification: Proceed with steps 4-8 from the biofilm inhibition protocol.

Caption: Workflow for the crystal violet biofilm assay.

Assessment of Cell Membrane Integrity

Fluorescence microscopy using membrane-impermeable dyes such as propidium iodide (PI) or SYTOX Green is a powerful technique to visualize membrane damage in real-time.

Principle: These dyes can only enter cells with compromised membranes. Once inside, they bind to nucleic acids and fluoresce brightly, allowing for the differentiation of live (intact membrane) and dead (damaged membrane) cells.

Step-by-Step Methodology:

-

Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase.

-

Treatment: Treat the bacterial suspension with methyl linolelaidate at the MIC or a multiple of the MIC. Include an untreated control and a positive control (e.g., heat-killed bacteria).

-

Staining: Add SYTOX Green or PI to the bacterial suspensions to a final concentration of 0.5-5 µM and incubate in the dark for 5-15 minutes.[12][13]

-

Microscopy: Place a small volume of the stained suspension on a microscope slide and cover with a coverslip.

-

Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen dye (e.g., excitation/emission of ~485/520 nm for SYTOX Green and ~535/617 nm for PI).[13]

-

Analysis: Acquire images and quantify the percentage of fluorescent (dead) cells compared to the total number of cells (visualized using phase contrast or a counterstain like DAPI).

Challenges and Future Directions

The primary challenge in the study of methyl linolelaidate's antimicrobial effects is the limited availability of specific data distinguishing its activity from that of its cis-isomer, methyl linoleate. Future research should focus on:

-

Direct Comparative Studies: Conducting head-to-head comparisons of the antimicrobial and antibiofilm activities of methyl linolelaidate and methyl linoleate against a broad panel of clinically relevant pathogens.

-

Mechanistic Elucidation: Utilizing advanced techniques such as lipidomics and transcriptomics to gain a deeper understanding of the molecular interactions between methyl linolelaidate and the microbial cell.

-

Synergy Studies: Investigating the potential for synergistic effects when methyl linolelaidate is combined with conventional antibiotics, which could offer a strategy to overcome antibiotic resistance.

-

In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of methyl linolelaidate in animal models of infection.

Conclusion

Methyl linolelaidate, as a member of the fatty acid methyl ester family, holds promise as a potential antimicrobial agent. The existing body of literature strongly suggests that its primary mechanism of action involves the disruption of the microbial cell membrane, a target that is less prone to the development of resistance compared to other cellular targets. While further research is needed to fully characterize its specific antimicrobial spectrum and potency, the experimental frameworks provided in this guide offer a robust starting point for such investigations. The continued exploration of fatty acid derivatives like methyl linolelaidate is a valuable endeavor in the global effort to develop new and effective antimicrobial therapies.

References

- Chandrasekaran, M., Kannathasan, K., & Venkatesalu, V. (2008). Antimicrobial activity of fatty acid methyl esters of some members of Chenopodiaceae.

- Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied microbiology and biotechnology, 85(6), 1629-1642.

- Di Pasquale, L., et al. (2021). Membrane Disruption Properties of Essential Oils—A Double-Edged Sword? Molecules, 26(23), 7378.

- Al-Sheddi, E. S., et al. (2018). Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. Saudi Journal of Biological Sciences, 25(4), 723-730.

- Huang, C. B., Alimova, Y., Myers, T. M., & Ebersole, J. L. (2011). Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms. Archives of oral biology, 56(10), 1055–1061.

- Fischer, C. L., Drake, D. R., & Dawson, D. V. (2012). Antimicrobial Activity of Host-Derived Lipids. Antibiotics, 1(1), 11-23.

-

PubChem. (n.d.). Methyl linolelaidate. Retrieved from [Link]

- Lagrost, L., & Barter, P. J. (1992). Differential effects of cis and trans fatty acid isomers, oleic and elaidic acids, on the cholesteryl ester transfer protein activity. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1126(2), 209-212.

- Lagrost, L., & Barter, P. J. (1992). Differential effects of cis and trans fatty acid isomers, oleic and elaidic acids, on the cholesteryl ester transfer protein activity. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1126(2), 209-212.

- Crider, M. A., & Kendall, M. M. (2013). Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells. Journal of visualized experiments : JoVE, (75), e50383.

- Azeredo, J., et al. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Frontiers in Microbiology, 8, 1094.

- Agoramoorthy, G., Chandrasekaran, M., Venkatesalu, V., & Hsu, M. J. (2007). Antibacterial and antifungal activities of fatty acid methyl esters of the blind-your-eye mangrove from India. Brazilian Journal of Microbiology, 38(4), 739-742.

- Zhang, Y., et al. (2024). Membrane Damage and Metabolic Disruption as the Mechanisms of Linalool against Pseudomonas fragi: An Amino Acid Metabolomics Study. Foods, 13(16), 2415.

- Roth, B. L., Poot, M., Yue, S. T., & Millard, P. J. (1997). Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain. Applied and environmental microbiology, 63(6), 2421–2431.

-

ResearchGate. (n.d.). Minimum Inhibitory Concentration (µg/mL) of test compounds. Retrieved from [Link]

- Le Bel, G., et al. (2020). Effectiveness of SYTOX Green Stain for Bacterial Viability Assessment. Applied and Environmental Microbiology, 66(10), 4534-4537.

- Reddy, K. V. R., & Rainey, J. K. (2019). Mechanistic Understanding of Membrane Disruption by Proteins and Peptides. Frontiers in Cell and Developmental Biology, 7, 233.

-

Haddadin, R. N. (2015). How can I assess biofilm formation by crystal violet binding assay? ResearchGate. Retrieved from [Link]

- Miyashita, S., et al. (2020). Oxidation of Linoleic Acid and Methyl Linoleate Mixed with Saturated Fatty Acid or its Methyl Ester. Journal of the Japan Oil Chemists' Society, 69(1), 1-7.

- Yeung, B. C. L., et al. (n.d.). The Distinction of cis and trans Fatty Acids in Food Products with a Novel Benchtop Time-of-Flight GC-MS System.

- Frostegård, Å., Bååth, E., & Tunlid, A. (1993). Fatty acid methyl ester (FAME) profiles as measures of soil microbial community structure. Soil Biology and Biochemistry, 25(12), 1823-1831.

- Milardi, D., et al. (2021). Amyloid-Mediated Mechanisms of Membrane Disruption. International Journal of Molecular Sciences, 22(8), 3894.

-

ChemBK. (n.d.). methyl linolelaidate. Retrieved from [Link]

- Falcioni, T., et al. (2007). Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining. Applied and Environmental Microbiology, 73(8), 2531-2540.

-

iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]

- Agoramoorthy, G., Chandrasekaran, M., Venkatesalu, V., & Hsu, M. J. (2007). ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES OF FATTY ACID METHYL ESTERS OF THE BLIND-YOUR-EYE MANGROVE FROM INDIA. Brazilian Journal of Microbiology, 38(4), 739-742.

- Crider, M. A., & Kendall, M. M. (2013). Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells. Journal of Visualized Experiments, (75), e50383.

- Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4866.

- Bianchi, F., et al. (2024).

Sources

- 1. Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 2566-97-4: Methyl linolelaidate | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Antimicrobial activity of fatty acid methyl esters of some members of Chenopodiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential effects of cis and trans fatty acid isomers, oleic and elaidic acids, on the cholesteryl ester transfer protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of Host-Derived Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal violet staining protocol | Abcam [abcam.com]

- 11. static.igem.org [static.igem.org]

- 12. Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methyl Linolelaidate as a Research Biomarker: An In-depth Technical Guide

Introduction: The Significance of trans-Fatty Acid Isomers in Modern Research

In the landscape of biomedical research, the pursuit of precise and reliable biomarkers is paramount for understanding disease etiology, progression, and the efficacy of therapeutic interventions. Among the myriad of molecules under investigation, fatty acid isomers have emerged as critical indicators of metabolic health and disease. This guide focuses on a specific, yet profoundly significant, trans-fatty acid: methyl linolelaidate. As the methyl ester of linolelaidic acid (the trans isomer of linoleic acid), methyl linolelaidate serves as a crucial biomarker for the consumption of industrially produced trans-fatty acids (TFAs).

Historically, TFAs were considered a benign replacement for saturated fats. However, a substantial body of evidence now unequivocally links the intake of industrially produced TFAs to an increased risk of cardiovascular disease (CVD), metabolic syndrome, and other chronic inflammatory conditions.[1][2][3][4] Consequently, the accurate measurement of specific TFA isomers, such as linolelaidic acid, in biological samples has become a vital tool for researchers in nutrition, cardiology, and drug development. This guide provides a comprehensive technical overview of methyl linolelaidate as a research biomarker, from its biochemical origins and analytical quantification to its clinical significance and future research directions.

Biochemical Profile and Metabolism of Linolelaidic Acid

Linolelaidic acid (9E,12E-octadecadienoic acid) is a trans isomer of the essential omega-6 fatty acid, linoleic acid (9Z,12Z-octadecadienoic acid). The "trans" configuration refers to the arrangement of hydrogen atoms on opposite sides of the carbon-carbon double bonds, resulting in a straighter molecular structure compared to the "cis" configuration. This structural difference has profound implications for its physical properties and biological activity.

Dietary Sources and Metabolic Fate

The primary source of linolelaidic acid in the human diet is industrially hydrogenated vegetable oils, which are commonly found in processed foods, margarines, and shortenings.[5] Ruminant-derived fats also contain small amounts of naturally occurring trans fats, but the isomeric profile differs from that of industrially produced TFAs.[6] Once ingested, linolelaidic acid is incorporated into various lipid pools within the body, including plasma lipids, cell membranes, and adipose tissue. Its metabolism can influence lipid profiles and inflammatory pathways.[7]

The metabolic processing of linolelaidic acid can differ from its cis counterpart, potentially leading to altered enzyme recognition and downstream signaling.[7] Research suggests that linolelaidic acid can interfere with the metabolism of essential fatty acids and contribute to a pro-inflammatory state.

Analytical Methodologies for the Quantification of Methyl Linolelaidate

The accurate and precise quantification of methyl linolelaidate in biological matrices is fundamental to its utility as a biomarker. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of fatty acid methyl esters (FAMEs), including methyl linolelaidate.[6][8]

Experimental Protocol: Quantification of Methyl Linolelaidate in Human Plasma by GC-MS

This protocol outlines a validated method for the determination of methyl linolelaidate in human plasma samples.

1. Sample Preparation and Lipid Extraction:

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add an internal standard (e.g., deuterated methyl linolelaidate or a non-endogenous odd-chain fatty acid methyl ester).

-

Extract total lipids using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add a methylation reagent, such as 14% boron trifluoride in methanol (BF3-methanol), to the dried lipid residue.

-

Incubate at 100°C for 30 minutes to convert the fatty acids to their corresponding methyl esters.

-

Cool the reaction mixture and add hexane and water to extract the FAMEs into the hexane layer.

-

Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) System: Agilent 7890 Series GC or equivalent.[9]

-

Column: A highly polar capillary column, such as a CP-Sil 88 (100 m x 0.25 mm x 0.20 µm), is recommended for optimal separation of cis and trans isomers.[5][10]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 180°C.

-

Ramp 2: 5°C/min to 250°C, hold for 10 minutes.

-

-

Injector: Splitless mode at 250°C.

-

Mass Spectrometer (MS) System: Agilent 5977 Series MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for methyl linolelaidate and the internal standard should be monitored.

4. Data Analysis and Quantification:

-

Identify the methyl linolelaidate peak based on its retention time relative to a certified reference standard.

-

Quantify the concentration of methyl linolelaidate by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Workflow for Methyl Linolelaidate Quantification

Caption: Simplified pathway of TFA-induced endothelial dysfunction.

Metabolic Syndrome

Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. [11][12]These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Research has indicated a link between TFA intake and the pathogenesis of metabolic syndrome. [6]Higher levels of circulating linolelaidic acid have been associated with insulin resistance and dyslipidemia, key components of the metabolic syndrome. [11]

Data Presentation: Reference Ranges and Comparative Data

Establishing reference ranges for methyl linolelaidate is crucial for interpreting research findings. These ranges can vary based on population, dietary habits, and analytical methodology.

| Analyte | Matrix | Concentration Range (µM) * | Population | Reference |

| Linoelaidic Acid | Plasma | 17.7 (median) | General Population | [13] |

| Linoelaidic Acid | Serum | 19.6 (median) | General Population | [13] |

| Linoelaidic Acid | Red Blood Cells | 21.5 (median) | General Population | [13] |

| Note: These values represent the free fatty acid form before methylation. The concentration of the methyl ester derivative would be directly proportional. |

Future Directions and Conclusion

The role of methyl linolelaidate as a biomarker is well-established in the context of industrially produced trans-fatty acid intake and its association with cardiovascular and metabolic diseases. Future research should focus on:

-

Elucidating specific downstream signaling pathways affected by linolelaidic acid.

-

Investigating the interplay between genetic factors and individual responses to TFA intake.

-

Developing high-throughput analytical methods for large-scale epidemiological studies.

-

Evaluating the utility of methyl linolelaidate as a biomarker for monitoring the effectiveness of dietary and pharmacological interventions aimed at reducing TFA intake and improving cardiometabolic health.

References

- Ledoux, M., Laloux, L., & Wolff, R. L. (2000).

- Simultaneous Determination of 23 Trans Fatty Acids in Common Edible Oils by Gas Chromatography-Mass Spectrometry. (2023). Molecules, 28(15), 5899.

-

Analysis of Trans Polyunsaturated Fatty Acids. (2019). AOCS. Retrieved February 11, 2026, from [Link]

-

Methyl linoleate. (n.d.). Chemsrc. Retrieved February 11, 2026, from [Link]

- Ratnayake, W. M. N. (2004). Overview of methods for the determination of trans fatty acids by gas chromatography, silver-ion thin-layer chromatography, silver-ion liquid chromatography, and gas chromatography/mass spectrometry.

- Lemaitre, R. N., King, I. B., Mozaffarian, D., Kuller, L. H., Tracy, R. P., & Siscovick, D. S. (2014). Trans fatty acid isomers in mortality and incident coronary heart disease risk.

- Stender, S., & Dyerberg, J. (2018). Trans-Fatty Acids and Cardiovascular Disease: Urgent Need for Legislation. Current cardiology reports, 20(11), 108.

- Bhardwaj, S., Passi, S. J., & Misra, A. (2011). Trans fatty acids--a risk factor for cardiovascular disease.

- Willett, W. C. (2006). Trans fatty acids and cardiovascular disease-epidemiological data.

-